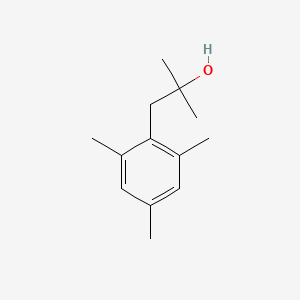

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol

説明

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by a bulky 2,4,6-trimethylphenyl group attached to a 2-methylpropanol backbone. This compound has garnered attention in crystallography and synthetic chemistry due to its unique supramolecular assembly via hydrogen-bonding networks. Studies reveal that its crystals form hexamers with a chair conformation, stabilized by intermolecular O–H···O hydrogen bonds . The steric bulk of the trimethylphenyl substituent significantly influences its crystallographic packing and reactivity, making it a valuable model for studying substituent effects in organic compounds.

特性

IUPAC Name |

2-methyl-1-(2,4,6-trimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9-6-10(2)12(11(3)7-9)8-13(4,5)14/h6-7,14H,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFNCARZBWJVHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol typically involves the reaction of 2,4,6-trimethylbenzyl chloride with a suitable organometallic reagent, such as methylmagnesium bromide (Grignard reagent). The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

2,4,6-Trimethylbenzyl chloride+Methylmagnesium bromide→1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol

Industrial Production Methods: On an industrial scale, the production of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

化学反応の分析

Types of Reactions: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products:

Oxidation: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanone.

Reduction: 1-(2,4,6-Trimethylphenyl)-2-methylpropane.

Substitution: 1-(2,4,6-Trimethylphenyl)-2-methyl-2-chloropropane.

科学的研究の応用

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as a solvent in certain industrial processes.

作用機序

The mechanism of action of 1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Data Tables of Comparative Properties

Table 1. Crystallographic and Structural Comparison

生物活性

1-(2,4,6-Trimethylphenyl)-2-methyl-2-propanol, also known as a derivative of tertiary alcohols, has garnered attention for its potential biological activities. This compound is structurally characterized by a bulky trimethylphenyl group and a branched alkyl chain, which may influence its interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of 1-(2,4,6-trimethylphenyl)-2-methyl-2-propanol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can prevent substrate binding and subsequent catalysis, influencing metabolic pathways.

- Receptor Modulation : Interaction with cell surface receptors can alter their conformation and affect downstream signaling pathways. This modulation may lead to various physiological responses depending on the receptor type involved.

Biological Activities

Research has highlighted several biological activities associated with 1-(2,4,6-trimethylphenyl)-2-methyl-2-propanol:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of vital metabolic processes.

- Anti-inflammatory Effects : There is evidence indicating that the compound may possess anti-inflammatory properties. It could potentially inhibit the production of pro-inflammatory cytokines or modulate immune cell activity.

- Cytotoxicity : Some studies have reported cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy. The exact pathways through which these effects are mediated require further elucidation.

Research Findings

Several studies have contributed to understanding the biological activity of 1-(2,4,6-trimethylphenyl)-2-methyl-2-propanol:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study investigated the antimicrobial efficacy of 1-(2,4,6-trimethylphenyl)-2-methyl-2-propanol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones in agar diffusion tests, suggesting potential as a natural preservative or therapeutic agent against infections.

- Cytotoxicity Assessment : In a recent study focusing on cancer cell lines (e.g., HeLa and MCF-7), treatment with varying concentrations of 1-(2,4,6-trimethylphenyl)-2-methyl-2-propanol resulted in dose-dependent cytotoxic effects. Flow cytometry analysis revealed increased apoptosis rates at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。